

A Comparative Guide to the Reactivity of Diiron Nonacarbonyl with Common Ligands

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Compound of Interest

Compound Name: *Diironnonacarbonyl*

Cat. No.: *B12055905*

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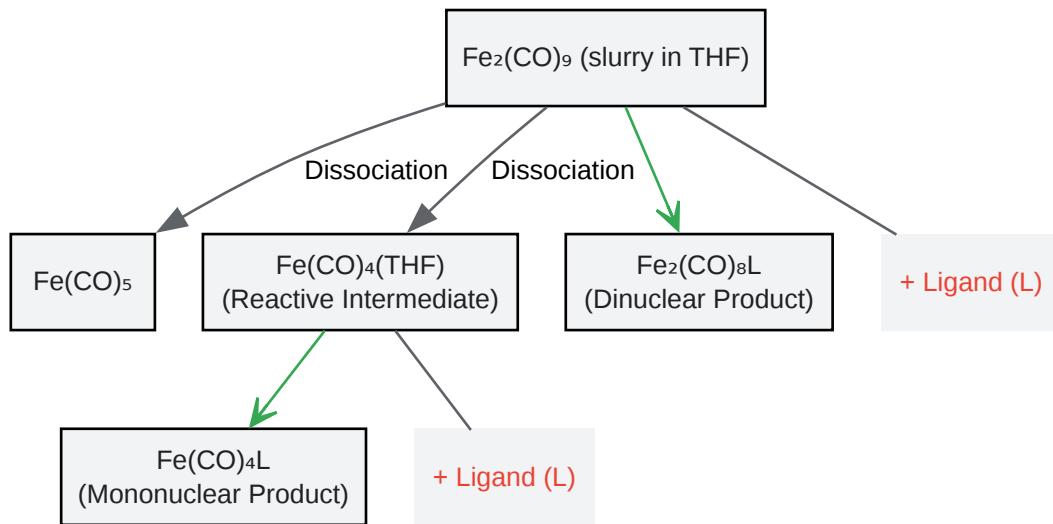
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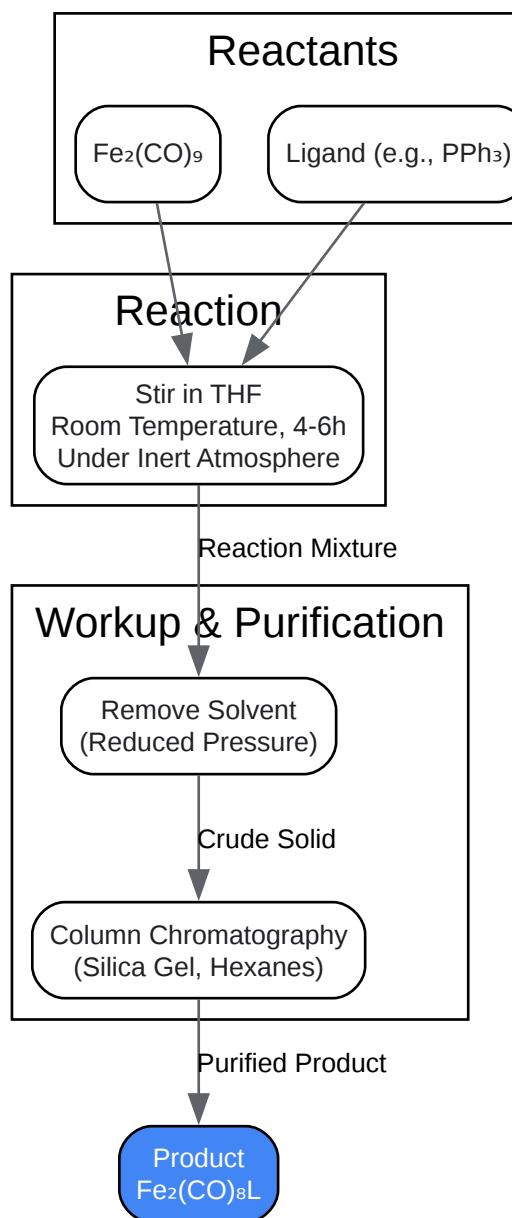
Diiron nonacarbonyl, $\text{Fe}_2(\text{CO})_9$, is a cornerstone reagent in organometallic chemistry. As a highly reactive source of zero-valent iron, it serves as a versatile precursor for a vast array of iron-containing compounds. Its utility stems from its unique structure and reactivity, which facilitate the substitution of its carbonyl (CO) ligands and the fragmentation of its diiron core. Understanding its comparative reactivity with different classes of ligands is crucial for designing synthetic routes and developing novel catalysts.

This guide provides an objective comparison of the reactivity of diiron nonacarbonyl with two major classes of ligands: Group 15 donors (phosphines and arsines) and cyclopentadienyl anions. It includes supporting experimental data, detailed protocols for key reactions, and visualizations of reaction pathways.

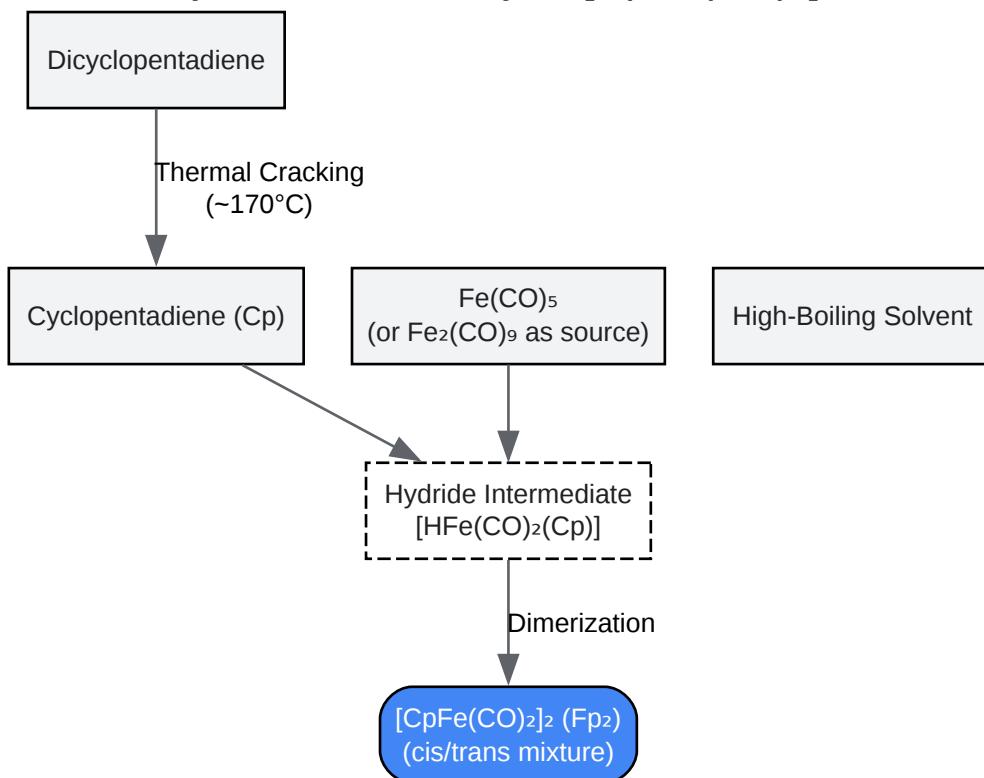
General Reaction Pathways of Diiron Nonacarbonyl

Diiron nonacarbonyl's reactivity is primarily dictated by its ability to act as a source for mononuclear iron carbonyl fragments. Although it is notably insoluble in most common solvents, it readily reacts in tetrahydrofuran (THF) slurries. In THF, it is believed to disproportionate into iron pentacarbonyl, $\text{Fe}(\text{CO})_5$, and a highly reactive, solvent-coordinated tetracarbonyliron species, $\text{Fe}(\text{CO})_4(\text{THF})$.^[1] This dissociation provides two pathways for reaction with incoming ligands (L): direct substitution on the diiron cluster or reaction with the generated mononuclear fragments.

General Reactivity Pathways of $\text{Fe}_2(\text{CO})_9$ 

Workflow for Ligand Substitution on $\text{Fe}_2(\text{CO})_9$ 

Synthesis Pathway of $[\text{CpFe}(\text{CO})_2]_2$



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References

- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
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